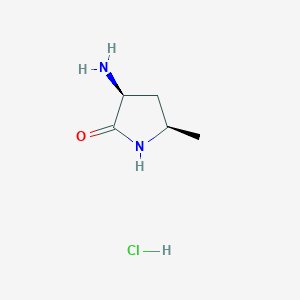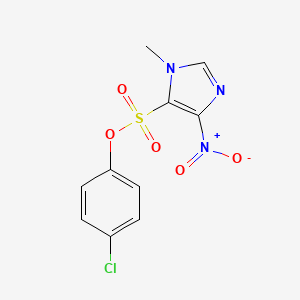
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a fluorine atom, and a methoxyphenyl group, making it a versatile intermediate in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) for azide substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), diethylaminosulfur trifluoride (DAST)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of azides or other substituted derivatives
科学研究应用
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industrial Applications: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and methoxyphenyl group play crucial roles in its binding affinity and selectivity. The tert-butoxycarbonyl group provides steric protection, enhancing the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid: Lacks the methoxy group, resulting in different reactivity and binding properties.
(3R,4R)-1-(tert-Butoxycarbonyl)-3-chloro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid: The presence of a hydroxyl group instead of a methoxy group affects the compound’s hydrogen bonding and solubility.
Uniqueness
- The combination of a fluorine atom and a methoxyphenyl group in (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid provides unique electronic and steric properties, making it a valuable intermediate in various synthetic and research applications.
属性
分子式 |
C17H22FNO5 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
(3R,4R)-3-fluoro-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H22FNO5/c1-16(2,3)24-15(22)19-9-13(17(18,10-19)14(20)21)11-5-7-12(23-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,20,21)/t13-,17-/m0/s1 |
InChI 键 |
BHCLJVNFBYUQER-GUYCJALGSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@](C1)(C(=O)O)F)C2=CC=C(C=C2)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)F)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)








